molecular formula C22H18O7 B13810261 Dihydroxymaleic anhydride bis(hydrocinnamate) CAS No. 5837-67-2

Dihydroxymaleic anhydride bis(hydrocinnamate)

Cat. No.: B13810261
CAS No.: 5837-67-2
M. Wt: 394.4 g/mol
InChI Key: CIMLPWNHKBNSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroxymaleic anhydride bis(hydrocinnamate) (CAS: 5837-67-2, C₂₂H₁₈O₇) is a derivative of maleic anhydride featuring two hydrocinnamate (3-phenylpropionate) ester groups attached to a dihydroxymaleic anhydride core .

Properties

CAS No.

5837-67-2

Molecular Formula

C22H18O7

Molecular Weight

394.4 g/mol

IUPAC Name

[2,5-dioxo-4-(3-phenylpropanoyloxy)furan-3-yl] 3-phenylpropanoate

InChI

InChI=1S/C22H18O7/c23-17(13-11-15-7-3-1-4-8-15)27-19-20(22(26)29-21(19)25)28-18(24)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

CIMLPWNHKBNSGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OC2=C(C(=O)OC2=O)OC(=O)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,5-Dioxo-4-(3-phenylpropanoyloxy)-3-furyl]3-phenylpropanoate typically involves the reaction of maleic anhydride with dihydroxy compounds, followed by esterification with phenylpropanoic acid . The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[2,5-Dioxo-4-(3-phenylpropanoyloxy)-3-furyl]3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the phenylpropanoyloxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

[2,5-Dioxo-4-(3-phenylpropanoyloxy)-3-furyl]3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of [2,5-Dioxo-4-(3-phenylpropanoyloxy)-3-furyl]3-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of dihydroxymaleic anhydride bis(hydrocinnamate) with related anhydrides and esters:

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
Dihydroxymaleic anhydride bis(hydrocinnamate) Maleic anhydride Anhydride, two hydrocinnamates C₂₂H₁₈O₇ 394.38 High steric bulk, potential bioactivity
Maleic anhydride (MAn) Maleic anhydride Anhydride C₄H₂O₃ 98.06 High reactivity in polymerizations
Methylsuccinic anhydride Succinic anhydride Anhydride, methyl substituent C₅H₆O₂ 114.10 Lower reactivity, used in coatings
Trifluoroacetic anhydride (TFAA) Acetic anhydride Fluorinated anhydride C₄F₆O₃ 210.03 Strong acylating agent, fluorinated
Estradiol bis(hydrocinnamate) Steroid (estradiol) Two hydrocinnamates C₃₆H₄₀O₄ 560.70 Pharmaceutical applications (hormone delivery)

Key Observations :

  • The target compound’s hydrocinnamate esters distinguish it from simpler anhydrides like MAn or TFAA, which lack bioactive ester groups.

Thermal and Chemical Stability

  • Dihydroxymaleic anhydride bis(hydrocinnamate): Limited direct data, but aromatic hydrocinnamate groups likely enhance thermal stability compared to aliphatic analogs. Predicted decomposition temperature >250°C based on polyimide analogs .
  • Maleic anhydride (MAn) : Decomposes at ~200°C; widely used in thermosetting resins but less stable than fluorinated or aromatic derivatives .
  • Methylsuccinic anhydride : Boiling point 238°C, purity ≥93%; suitable for moderate-temperature applications .
  • TFAA : Highly stable due to fluorine substituents; boiling point 39–40°C but reacts vigorously with nucleophiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.